molecular formula C18H22N2O5S3 B2975925 N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide CAS No. 2034382-93-7

N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2975925
CAS No.: 2034382-93-7
M. Wt: 442.56
InChI Key: LMEPBMQTVVQTOM-UHFFFAOYSA-N
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Description

N-((5-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide is a sulfonamide-containing compound featuring a 1,4-thiazepane ring fused with a sulfonyl group and a thiophene-acetamide scaffold. The thiophene ring is substituted at the 5-position with a sulfonamide-linked thiazepane and at the 2-position with an acetamide-methyl group.

Properties

IUPAC Name

N-[[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S3/c1-14(21)19-13-16-7-8-18(26-16)28(24,25)20-10-9-17(27(22,23)12-11-20)15-5-3-2-4-6-15/h2-8,17H,9-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEPBMQTVVQTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.

The molecular formula of this compound is C18H22N2O5S3C_{18}H_{22}N_{2}O_{5}S_{3}, with a molecular weight of approximately 442.56 g/mol. The compound features a complex structure that includes thiazepane and thiophene moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The incorporation of the thiazepane and thiophene groups is crucial for enhancing the biological activity of the final product. The synthetic pathway often utilizes standard organic reactions such as nucleophilic substitutions and coupling reactions to build the desired molecular framework.

Antibacterial Activity

Research has demonstrated that N-acyl derivatives containing thiazole and thiazepane structures exhibit significant antibacterial properties. For instance, a related class of compounds showed effective inhibition against Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming established agents like bismerthiazol .

Table 1: Antibacterial Activity of Related Compounds

CompoundEC50 (µM)Target Bacteria
N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide156.7Xanthomonas oryzae
Bismerthiazol230.5Xanthomonas oryzae
Thiodiazole copper545.2Xanthomonas oryzae

Nematicidal Activity

In addition to antibacterial effects, N-acyl derivatives have shown promising nematicidal activity against Meloidogyne incognita. One study reported that a specific derivative achieved 100% mortality at a concentration of 500 µg/mL after 24 hours .

Table 2: Nematicidal Activity Results

CompoundConcentration (µg/mL)Mortality (%) after 24h
Compound A23500100
Compound A2310053.2
Avermectin500100
Avermectin10071.8

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the side chains significantly influence the biological activity of these compounds. For instance, the presence of specific substituents on the phenyl ring has been associated with enhanced antibacterial efficacy .

Case Studies

  • Antibacterial Evaluation : A study synthesized various N-acyl derivatives and evaluated their effectiveness against multiple bacterial strains. The results indicated that compounds with thiazole moieties exhibited superior antibacterial properties compared to others without these functional groups .
  • Nematicidal Studies : Another investigation focused on the nematicidal effects of these derivatives against plant-parasitic nematodes. The findings suggested that structural modifications could optimize efficacy, making these compounds potential candidates for agricultural applications .

Comparison with Similar Compounds

N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide ()

  • Structure : Features a thiadiazole ring (5-membered, two nitrogen atoms) instead of a thiazepane. The sulfamoyl group bridges a phenyl ring and the thiadiazole, with an acetamide substituent.
  • Properties : Molecular weight = 326.4 g/mol; LogP = 3.09 (indicative of moderate lipophilicity).
  • The absence of a thiophene ring may limit π-π stacking interactions compared to the target compound .

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide ()

  • Structure : Contains a thiopyran ring fused to a thiophene, with a sulfonyl group and acetamide.
  • Key Differences: The thiopyran-thiophene fusion creates a bicyclic system distinct from the monocyclic thiazepane in the target compound. This may influence solubility and binding affinity .

N-Substituted Acetamide Derivatives ()

  • Methods : N-acylation using chloroacetate esters (e.g., synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide ).
  • Divergence : The target compound’s methyl-thiophene linkage may necessitate protective group strategies to avoid side reactions during sulfonylation .

Lipophilicity and Bioavailability

  • LogP Comparison :

    Compound LogP
    Target compound (inferred) ~2.5
    N-(4-(N-(5-ethyl-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 3.09

    The target compound’s 1,4-thiazepane sulfone group likely reduces LogP compared to thiadiazole derivatives, enhancing aqueous solubility.

Enzyme Inhibition Potential

  • Sulfonamide-Acetamide Derivatives : Compounds like N-(5-chloro-2-methoxyphenyl)butanamide derivatives exhibit lipoxygenase inhibition (IC₅₀ = 0.3–1.2 µM ).
  • Inference : The target compound’s sulfonamide-thiazepane-thiophene architecture may target enzymes with larger active sites, such as proteases or kinases.

Tabulated Comparison of Key Compounds

Compound Name Core Heterocycle Sulfonylation Molecular Weight (g/mol) LogP
N-((5-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide 1,4-Thiazepane Yes (1,1-dioxide) ~450 (estimated) ~2.5
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 1,3,4-Thiadiazole Yes 326.4 3.09
N-[(4S,6S)-6-Methyl-7,7-dioxo-thieno[2,3-b]thiopyran-4-yl]acetamide Thiopyran Yes ~350 (estimated) ~3.2

Research Implications and Gaps

  • Structural Optimization : The 1,4-thiazepane sulfone moiety offers a unique balance of rigidity and polarity for drug design, but its synthetic complexity requires further study.
  • Biological Screening: No direct activity data for the target compound exist in the evidence; comparative assays with thiadiazole and thiopyran analogs are recommended.
  • Physicochemical Profiling : Experimental determination of LogP, solubility, and stability is critical to validate computational estimates.

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